![molecular formula C24H26N2 B040215 1-Methyl-2,3,6-triphenylpiperidin-4-ol CAS No. 124069-10-9](/img/structure/B40215.png)
1-Methyl-2,3,6-triphenylpiperidin-4-ol
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Overview
Description
1-Methyl-2,3,6-triphenylpiperidin-4-ol (MTPP) is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,6-triphenylpiperidin-4-ol involves the inhibition of mitochondrial complex I activity, which leads to the induction of oxidative stress. This, in turn, can lead to cell death and has been implicated in a range of diseases, including Parkinson's disease and Alzheimer's disease. 1-Methyl-2,3,6-triphenylpiperidin-4-ol has also been found to exhibit pro-oxidant properties, which can further contribute to its biological effects.
Biochemical and Physiological Effects:
1-Methyl-2,3,6-triphenylpiperidin-4-ol has been found to exhibit a range of biochemical and physiological effects. These include the inhibition of mitochondrial complex I activity, the induction of oxidative stress, and the modulation of various signaling pathways. 1-Methyl-2,3,6-triphenylpiperidin-4-ol has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for various research studies.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Methyl-2,3,6-triphenylpiperidin-4-ol in lab experiments include its relative ease of synthesis and its well-established mechanism of action. 1-Methyl-2,3,6-triphenylpiperidin-4-ol has also been extensively studied, making it a well-characterized compound. However, there are also limitations to using 1-Methyl-2,3,6-triphenylpiperidin-4-ol in lab experiments. These include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research involving 1-Methyl-2,3,6-triphenylpiperidin-4-ol. These include further studies on its potential applications in Parkinson's disease and Alzheimer's disease, as well as its anti-cancer properties. Additionally, there is a need for further studies on the potential toxicity of 1-Methyl-2,3,6-triphenylpiperidin-4-ol and its effects on various cell types. Overall, 1-Methyl-2,3,6-triphenylpiperidin-4-ol is a promising candidate for various research studies, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 1-Methyl-2,3,6-triphenylpiperidin-4-ol involves the reaction of 1-methyl-4-piperidone with benzaldehyde in the presence of an acid catalyst. This reaction leads to the formation of 1-Methyl-2,3,6-triphenylpiperidin-4-ol as a white crystalline solid. The synthesis of 1-Methyl-2,3,6-triphenylpiperidin-4-ol is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
1-Methyl-2,3,6-triphenylpiperidin-4-ol has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of mitochondrial complex I activity and the induction of oxidative stress. These effects make 1-Methyl-2,3,6-triphenylpiperidin-4-ol a promising candidate for various research studies, including those related to Parkinson's disease, Alzheimer's disease, and cancer.
properties
CAS RN |
124069-10-9 |
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Product Name |
1-Methyl-2,3,6-triphenylpiperidin-4-ol |
Molecular Formula |
C24H26N2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-methyl-2,3,6-triphenylpiperidin-4-ol |
InChI |
InChI=1S/C24H25NO/c1-25-21(18-11-5-2-6-12-18)17-22(26)23(19-13-7-3-8-14-19)24(25)20-15-9-4-10-16-20/h2-16,21-24,26H,17H2,1H3 |
InChI Key |
UCUTYQPQDASXNZ-UHFFFAOYSA-N |
SMILES |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
synonyms |
1-Methyl-2,3,6-triphenyl-4-piperidinamine |
Origin of Product |
United States |
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